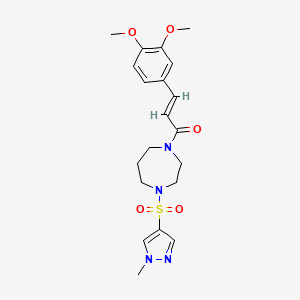![molecular formula C14H14N4 B2571894 4-(1-ピロリジニル)-5H-ピリミド[5,4-b]インドール CAS No. 338419-64-0](/img/structure/B2571894.png)
4-(1-ピロリジニル)-5H-ピリミド[5,4-b]インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidoindole structure
科学的研究の応用
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
Target of action
Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . Pyrrolidine derivatives have also been used as selective androgen receptor modulators (SARMs) .
Mode of action
The mode of action of indole and pyrrolidine derivatives can vary greatly depending on their specific structure and the receptors they interact with .
Biochemical pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of indole and pyrrolidine derivatives can also vary greatly depending on their specific structure .
Result of action
The molecular and cellular effects of indole and pyrrolidine derivatives can include inhibitory activity against various diseases and disorders .
Action environment
The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors, although specific details would depend on the exact compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrrolidine or pyrimidoindole rings.
類似化合物との比較
1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine can be compared with other pyrimidoindole derivatives:
1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide: This compound is known for its inhibitory activity against Janus kinase 2 (JAK2), making it a potential therapeutic agent for myeloproliferative disorders.
Pyrimido[1,2-a]indoles: These compounds exhibit antifungal and hypoglycemic activities and are used as starting materials for synthesizing other biologically active molecules.
The uniqueness of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
4-pyrrolidin-1-yl-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-6-11-10(5-1)12-13(17-11)14(16-9-15-12)18-7-3-4-8-18/h1-2,5-6,9,17H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKNVBNXIKOWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)
![N-[(4-fluorophenyl)methyl]-3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide](/img/structure/B2571818.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)

![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)

![methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate](/img/structure/B2571828.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2571833.png)
